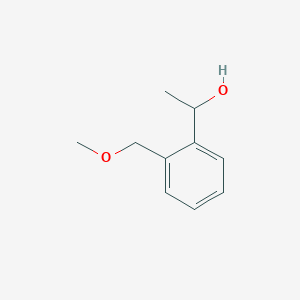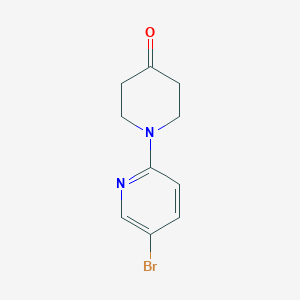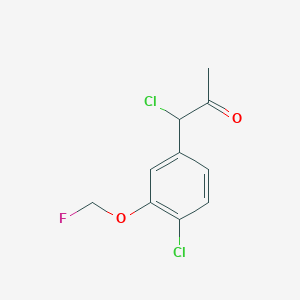
1-(2-(Methoxymethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methoxymethyl)phenyl)ethanol is an organic compound with the molecular formula C10H14O2 It is a type of alcohol that features a methoxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-(Methoxymethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-(Methoxymethyl)phenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production and ensures high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Methoxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Reduction: It can be further reduced to the corresponding alkane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions:
Oxidation: CrO3 in acetic acid or KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 1-(2-(Methoxymethyl)phenyl)ethanone.
Reduction: 1-(2-(Methoxymethyl)phenyl)ethane.
Substitution: 1-(2-(Methoxymethyl)phenyl)ethyl chloride.
Applications De Recherche Scientifique
1-(2-(Methoxymethyl)phenyl)ethanol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-(Methoxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparaison Avec Des Composés Similaires
1-(2-(Methoxymethyl)phenyl)ethanol can be compared with other similar compounds, such as:
1-(2-(Methoxymethyl)phenyl)ethanone: This compound is the oxidized form of this compound and has different chemical properties and applications.
2-(2-(Methoxymethyl)phenyl)ethanol: A structural isomer with similar properties but different reactivity and applications.
Phenoxyethanol: Another aromatic alcohol with distinct uses in cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-[2-(methoxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6,8,11H,7H2,1-2H3 |
Clé InChI |
SIZGGCFLBVMLAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















